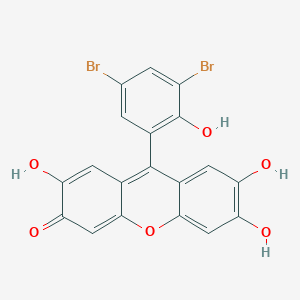
9-(3,5-Dibromo-2-hydroxyphenyl)-2,6,7-trihydroxy-3H-xanthen-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(3,5-Dibromo-2-hydroxyphenyl)-2,6,7-trihydroxy-3H-xanthen-3-one is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
The synthesis of 9-(3,5-Dibromo-2-hydroxyphenyl)-2,6,7-trihydroxy-3H-xanthen-3-one typically involves the following steps:
Fries Rearrangement: The preparation begins with the Fries rearrangement of 2,4-dibromophenyl acetate using aluminum chloride as a catalyst.
Industrial Production: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
9-(3,5-Dibromo-2-hydroxyphenyl)-2,6,7-trihydroxy-3H-xanthen-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydroxy derivatives.
Substitution: The bromine atoms in the compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium cyanide, leading to the formation of substituted derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Scientific Research Applications
9-(3,5-Dibromo-2-hydroxyphenyl)-2,6,7-trihydroxy-3H-xanthen-3-one has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules and as a starting material for the synthesis of other brominated compounds.
Biology: The compound’s unique structure makes it a valuable tool in biochemical studies, particularly in the investigation of enzyme interactions and inhibition.
Medicine: Research into the compound’s potential therapeutic applications is ongoing, with studies exploring its use as an antimicrobial or anticancer agent.
Industry: In industrial applications, the compound may be used in the development of new materials, dyes, and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 9-(3,5-Dibromo-2-hydroxyphenyl)-2,6,7-trihydroxy-3H-xanthen-3-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl and bromine groups play a crucial role in its binding affinity and reactivity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
When compared to similar compounds, 9-(3,5-Dibromo-2-hydroxyphenyl)-2,6,7-trihydroxy-3H-xanthen-3-one stands out due to its unique combination of bromine and hydroxyl groups. Similar compounds include:
3’,5’-Dibromo-2’-hydroxyacetophenone: This compound shares the dibromo and hydroxy functional groups but differs in its overall structure and reactivity.
2-Bromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone: Another brominated phenyl derivative with distinct chemical properties and applications.
2-Bromo-1-(3,5-dibromo-4-hydroxyphenyl)ethanone: Similar in structure but with variations in the position of the hydroxyl groups, leading to different reactivity and applications .
Properties
CAS No. |
127054-60-8 |
|---|---|
Molecular Formula |
C19H10Br2O6 |
Molecular Weight |
494.1 g/mol |
IUPAC Name |
9-(3,5-dibromo-2-hydroxyphenyl)-2,6,7-trihydroxyxanthen-3-one |
InChI |
InChI=1S/C19H10Br2O6/c20-7-1-10(19(26)11(21)2-7)18-8-3-12(22)14(24)5-16(8)27-17-6-15(25)13(23)4-9(17)18/h1-6,22-24,26H |
InChI Key |
CLAMJCHYURQAEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O)O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


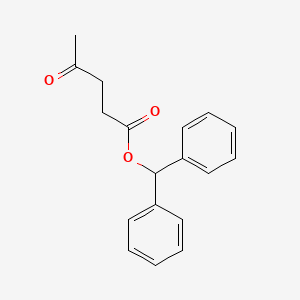
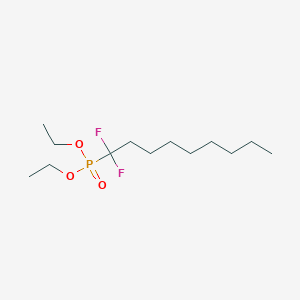

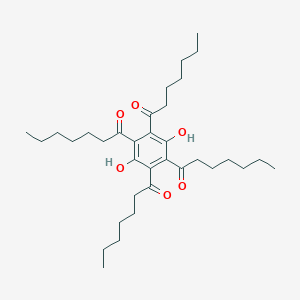
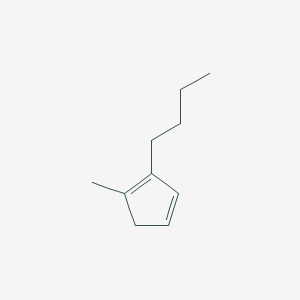
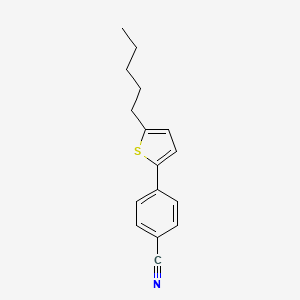
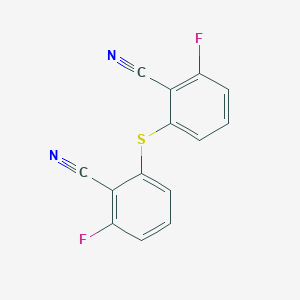
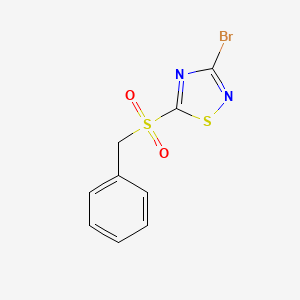
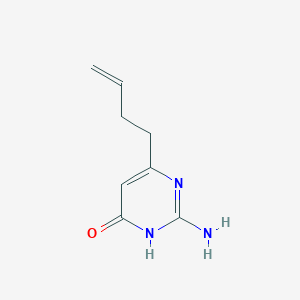
![N~3~-Acetyl-N-[2-(1H-imidazol-5-yl)ethyl]-beta-alaninamide](/img/structure/B14273893.png)
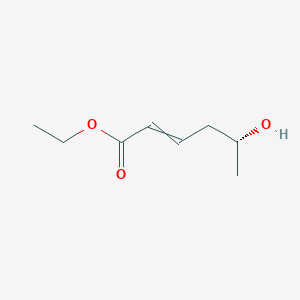
![6,6'-[Ethane-1,2-diylbis(oxy)]di(hexane-2,4-dione)](/img/structure/B14273897.png)
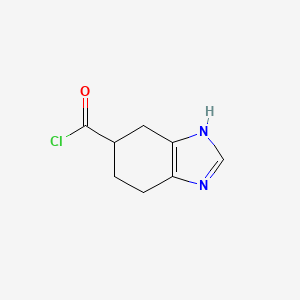
![(2R,3R,4S,5R)-2-[6-amino-2-(3-methoxyprop-1-ynyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14273911.png)
